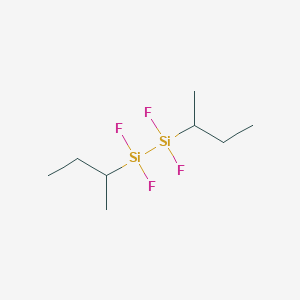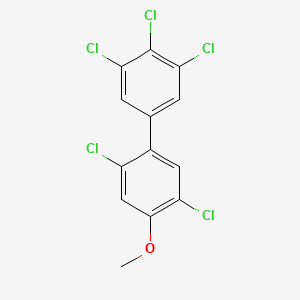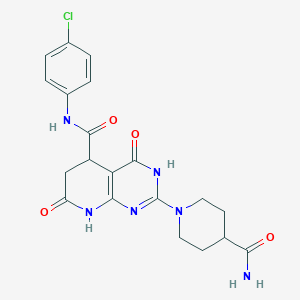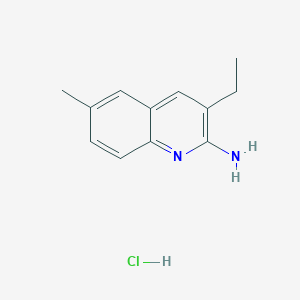
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is an organosilicon compound characterized by the presence of two butan-2-yl groups and four fluorine atoms attached to a disilane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane typically involves the reaction of butan-2-yl lithium with a suitable silicon-fluorine precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme can be represented as follows:
2 C4H9Li+Si2F4→(C4H9)2Si2F4+2LiF
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The product is then purified using distillation or other separation techniques to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the silicon atoms can form covalent bonds with other elements. These interactions can influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Di(methyl)-1,1,2,2-tetrafluorodisilane
- 1,2-Di(ethyl)-1,1,2,2-tetrafluorodisilane
- 1,2-Di(propyl)-1,1,2,2-tetrafluorodisilane
Uniqueness
1,2-Di(butan-2-yl)-1,1,2,2-tetrafluorodisilane is unique due to the presence of butan-2-yl groups, which provide steric hindrance and influence the compound’s reactivity. This makes it distinct from other similar compounds with different alkyl groups.
Propiedades
Número CAS |
918446-84-1 |
|---|---|
Fórmula molecular |
C8H18F4Si2 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
butan-2-yl-[butan-2-yl(difluoro)silyl]-difluorosilane |
InChI |
InChI=1S/C8H18F4Si2/c1-5-7(3)13(9,10)14(11,12)8(4)6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
OWXXMTLXFVTUBK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](F)(F)[Si](C(C)CC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12625457.png)


![4(3H)-Pyrimidinone, 6-[(1R)-1-(2,6-difluorophenyl)ethyl]-2-[[[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methyl]thio]-5-methyl-](/img/structure/B12625467.png)
![2-[(4-Chlorophenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12625468.png)


![1-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]-2-methoxybenzene](/img/structure/B12625508.png)
![2-[3-(2-Methylphenoxy)prop-1-yn-1-yl]thiophene](/img/structure/B12625509.png)

![N~3~-Acetyl-N-[2-(4-chlorophenoxy)phenyl]-beta-alaninamide](/img/structure/B12625521.png)

![(4-Benzylpiperidin-1-yl)[4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]methanone](/img/structure/B12625535.png)
